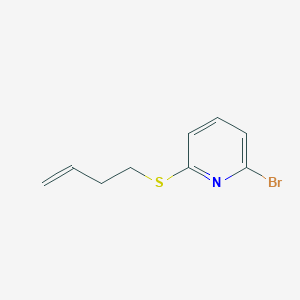
Pyridine, 2-bromo-6-(3-butenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-bromo-6-(3-butenylthio)- is an organic compound that belongs to the class of halopyridines. This compound is characterized by the presence of a bromine atom at the 2-position and a 3-butenylthio group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-bromo-6-(3-butenylthio)- typically involves the nucleophilic substitution of halopyridines with 3-butenylthiolate anions. One common method involves the reaction of 2,6-dibromopyridine with 3-butenylthiolate ions, which can be generated from divinyl sulfide and sodium in liquid ammonia . The reaction conditions usually require low temperatures and careful control of the reactant addition to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of Pyridine, 2-bromo-6-(3-butenylthio)- may involve large-scale synthesis using similar nucleophilic substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-bromo-6-(3-butenylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the 3-butenylthio group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines, while oxidation reactions may yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Pyridine, 2-bromo-6-(3-butenylthio)- has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-bromo-6-(3-butenylthio)- involves its interaction with molecular targets through its functional groups. The bromine atom and the 3-butenylthio group can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halopyridines and pyridine derivatives with different substituents at the 2- and 6-positions. Examples include 2-bromo-6-methylpyridine and 2-chloro-6-(3-butenylthio)pyridine .
Uniqueness
Pyridine, 2-bromo-6-(3-butenylthio)- is unique due to the presence of both a bromine atom and a 3-butenylthio group, which confer specific reactivity and binding properties. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
672263-62-6 |
|---|---|
Fórmula molecular |
C9H10BrNS |
Peso molecular |
244.15 g/mol |
Nombre IUPAC |
2-bromo-6-but-3-enylsulfanylpyridine |
InChI |
InChI=1S/C9H10BrNS/c1-2-3-7-12-9-6-4-5-8(10)11-9/h2,4-6H,1,3,7H2 |
Clave InChI |
NXFJQCOALQUWRU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCSC1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















